molecular formula C9H13NO B1267560 1-(4-Aminophenyl)-1-propanol CAS No. 6332-13-4

1-(4-Aminophenyl)-1-propanol

Cat. No.: B1267560
CAS No.: 6332-13-4
M. Wt: 151.21 g/mol
InChI Key: YDTXVOVKGSXZBI-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-1-propanol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-nitrophenyl)-1-propanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 4-aminobenzaldehyde with propanol in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial for the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various alkyl halides in the presence of a base.

Major Products:

Scientific Research Applications

1-(4-Aminophenyl)-1-propanol has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Employed in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

    1-(4-Nitrophenyl)-1-propanol: Similar structure but with a nitro group instead of an amino group.

    4-Aminophenol: Lacks the propanol chain but has a similar amino-phenyl structure.

    1-Phenyl-1-propanol: Similar structure but without the amino group.

Uniqueness: 1-(4-Aminophenyl)-1-propanol is unique due to the presence of both an amino group and a propanol chain, which imparts distinct chemical and biological properties. The combination of these functional groups allows for diverse reactivity and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

1-(4-aminophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTXVOVKGSXZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284568
Record name 1-(4-Aminophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6332-13-4
Record name NSC37670
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Aminophenyl)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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